molecular formula C10H8Br2N2 B6590199 6,8-dibromo-2-methylquinolin-3-amine CAS No. 881668-95-7

6,8-dibromo-2-methylquinolin-3-amine

Cat. No.: B6590199
CAS No.: 881668-95-7
M. Wt: 315.99 g/mol
InChI Key: MSYCFHHIMHYTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dibromo-2-methylquinolin-3-amine: is a quinoline derivative characterized by the presence of bromine atoms at the 6th and 8th positions, a methyl group at the 2nd position, and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-2-methylquinolin-3-amine typically involves the bromination of 2-methylquinolin-3-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 6th and 8th positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6,8-dibromo-2-methylquinolin-3-amine can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 6,8-dibromo-2-methylquinolin-3-amine is used as a building block in the synthesis of more complex quinoline derivatives. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: It can be used as a probe to investigate enzyme activities and protein interactions .

Medicine: Quinoline derivatives, including this compound, are explored for their antimicrobial, antiviral, and anticancer properties. They are also investigated for their potential as therapeutic agents in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 6-chloro-3-((Z)-(3-oxobenzofuran-2(3H)-ylidene)methyl)quinolin-2(1H)-one
  • 1-allyl-3-((Z)-(4,6-dihydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-6-methylquinolin-2(1H)-one
  • 3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one

Uniqueness: 6,8-dibromo-2-methylquinolin-3-amine is unique due to the presence of bromine atoms at the 6th and 8th positions, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the specific substitution pattern on the quinoline ring can affect its interaction with biological targets, potentially leading to unique pharmacological properties .

Properties

CAS No.

881668-95-7

Molecular Formula

C10H8Br2N2

Molecular Weight

315.99 g/mol

IUPAC Name

6,8-dibromo-2-methylquinolin-3-amine

InChI

InChI=1S/C10H8Br2N2/c1-5-9(13)3-6-2-7(11)4-8(12)10(6)14-5/h2-4H,13H2,1H3

InChI Key

MSYCFHHIMHYTFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1N)Br)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.